3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-26-18-11-15(12-19(27-5-2)20(18)28-6-3)21(25)22-13-16-14-23-24-10-8-7-9-17(16)24/h7-12,14H,4-6,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJUNDARLDYIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine to form the pyrazolo[1,5-a]pyridine ring . The benzamide core can be introduced through standard amide coupling reactions using appropriate reagents like carbodiimides.
Industrial Production Methods
For industrial-scale production, the synthesis process needs to be optimized for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
Medicinal Chemistry
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has shown promise as a candidate for drug development. Its inhibition of CDK2 suggests potential applications in cancer therapy. Studies have demonstrated significant cytotoxic activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.75 | Stronger |
| MDA-MB-231 | 0.85 | Stronger |
| A549 (Lung Cancer) | 1.2 | Comparable |
This indicates that the compound may be more effective than traditional chemotherapeutic agents like cisplatin in certain contexts .
Biological Research
The compound exhibits potential as a fluorescent probe for studying biological processes due to its photophysical properties. This application could facilitate the investigation of cellular mechanisms and interactions at a molecular level .
Industrial Applications
In materials science, the unique properties of this compound make it suitable for developing new polymers or coatings. Its chemical stability and reactivity can be harnessed for creating advanced materials with specific functionalities .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound exhibited stronger cytotoxicity compared to standard treatments in breast cancer models . This suggests its potential as a lead compound for further development in oncology.
Case Study 2: Mechanistic Studies
Research has focused on understanding the mechanism of action of this compound through biochemical assays that demonstrate its ability to inhibit CDK2 effectively. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, providing insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein . The compound can also influence cellular pathways by inhibiting or activating key signaling molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs) and potential as an anti-cancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry for drug development.
Pyrazolo[1,5-a]pyrimidine: Used as a fluorophore in optical applications due to its tunable photophysical properties.
Uniqueness
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide stands out due to its unique combination of a benzamide core with ethoxy groups and a pyrazolo[1,5-a]pyridine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Biological Activity
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure includes a benzamide core with three ethoxy groups and a pyrazolo[1,5-a]pyridine moiety, contributing to its distinctive chemical properties and biological effects.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound disrupts normal cell cycle progression, leading to cytotoxic effects on various cancer cell lines.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound's cytotoxic effects have been evaluated using the MTT assay, demonstrating stronger activity than standard chemotherapeutic agents like cisplatin in certain cases.
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.75 | Stronger |
| MDA-MB-231 | 0.85 | Stronger |
| A549 (Lung Cancer) | 1.2 | Comparable |
Mechanistic Studies
Further studies have elucidated the mechanisms underlying the anticancer activity of this compound. It has been shown to induce apoptosis through the activation of caspases (caspase 3/7 and caspase 9), leading to programmed cell death in cancer cells. Additionally, it promotes autophagy by increasing the formation of autophagosomes and modulating key proteins involved in autophagy pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is well absorbed and distributed within biological systems. Studies indicate that the compound can penetrate cellular membranes effectively due to its lipophilic nature imparted by the ethoxy substituents.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : In a study involving MCF-7 and MDA-MB-231 cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
- Lung Cancer Models : The compound demonstrated efficacy in A549 lung cancer cells by inhibiting proliferation and inducing apoptotic pathways similar to those observed in breast cancer cells.
Q & A
Q. Table: Structure-Activity Relationship (SAR) of Pyrazole Derivatives
| Substituent (Position 7) | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| NH₂ | 0.5 µM (CDK-2) | 1.2 |
| NO₂ | 0.8 µM (HeLa) | 0.3 |
| Cl | 2.1 µM (EGFR) | 0.9 |
Basic: What are the challenges in scaling up synthesis while maintaining yield?
Answer:
- Side reactions : Over-alkylation at pyrazole N1 can occur at high temperatures. Mitigate by using controlled microwave heating .
- Purification : Column chromatography is inefficient for large batches; optimize crystallization conditions (e.g., ethanol/water gradients) .
- Yield optimization :
Advanced: What strategies resolve contradictions in nucleophilicity trends of pyrazole nitrogen atoms?
Answer:
Contradictions arise from competing electronic and steric effects:
- Basicity vs. steric hindrance : Exocyclic NH₂ (pKa ~ 4.5) is more nucleophilic than endocyclic N (pKa ~ 1.2), but steric bulk can reverse this trend .
- Solvent coordination : Protic solvents (e.g., water) stabilize exocyclic NH₂, favoring its reactivity .
- Case study : In 3(5)-aminopyrazoles, microwave conditions in pyridine favor endocyclic N attacks (yield: 70%) due to solvent coordination .
Basic: How is the compound’s stability assessed under varying pH and temperature?
Answer:
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. HPLC analysis shows degradation at pH < 3 (amide hydrolysis) and pH > 9 (ethoxy group cleavage) .
- Thermal stability : Store at 40°C for 1 month; <5% degradation observed via TGA and NMR .
Advanced: What novel catalytic systems improve yield in one-pot syntheses?
Answer:
- Microwave-assisted catalysis : ZnCl₂ in PEG-400 reduces reaction time from 24 hours to 2 hours (yield: 88%) .
- Ionic liquids : [BMIM][BF₄] enhances regioselectivity for 7-substituted derivatives (95% purity) .
- Table: Catalyst Comparison
| Catalyst | Reaction Time | Yield (%) | Regioselectivity |
|---|---|---|---|
| ZnCl₂/PEG-400 | 2 hours | 88 | 7-NH₂ (90%) |
| Pyridine | 24 hours | 75 | 7-NH₂ (70%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
